![molecular formula C15H12BrClO2 B14446827 2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one CAS No. 79615-92-2](/img/structure/B14446827.png)
2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one is an organic compound that belongs to the class of bromoketones It is characterized by the presence of a bromine atom, a chlorophenyl group, and a methoxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one involves its interaction with various molecular targets. The bromine atom and the ethanone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which can impart distinct chemical and biological properties
Properties
CAS No. |
79615-92-2 |
|---|---|
Molecular Formula |
C15H12BrClO2 |
Molecular Weight |
339.61 g/mol |
IUPAC Name |
2-bromo-1-[4-[(2-chlorophenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H12BrClO2/c16-9-15(18)11-5-7-13(8-6-11)19-10-12-3-1-2-4-14(12)17/h1-8H,9-10H2 |
InChI Key |
JNVSGZBGKKAVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)

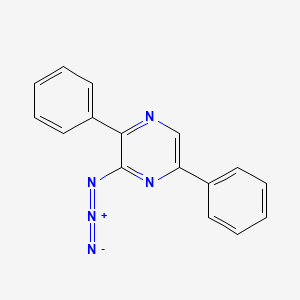
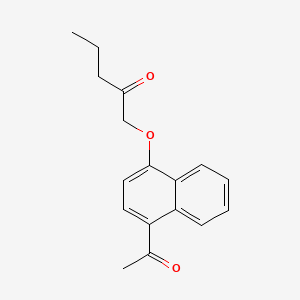
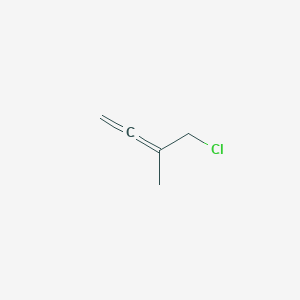
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)
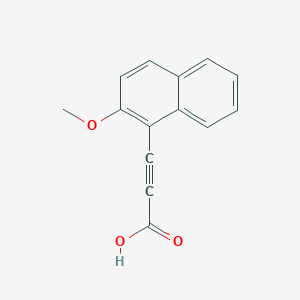
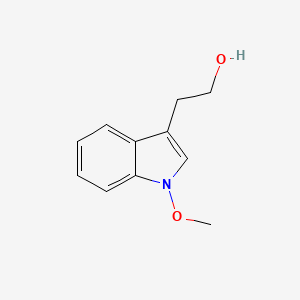
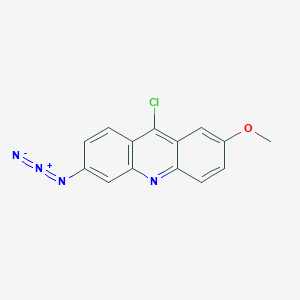
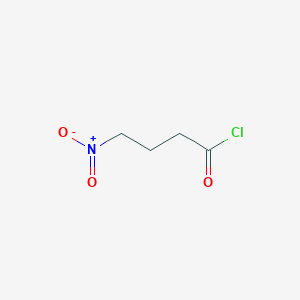
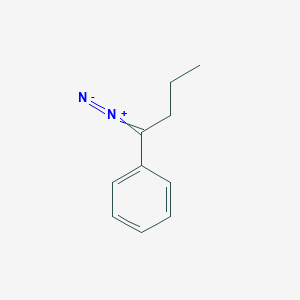
![Methoxy[(methoxymethyl)selanyl]methane](/img/structure/B14446812.png)
![1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride](/img/structure/B14446815.png)
